

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Pyridinol-1-oxide

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Compound of Interest

Compound Name: 2-Pyridinol-1-oxide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine-N-oxide (HOPO), is a molecule of significant interest in medicinal chemistry and materials science.^{[1][2]} Its versatile chemical properties, particularly its potent chelating ability, have positioned it as a valuable scaffold in the design of therapeutic agents and as a functional component in advanced materials.^{[1][3][4]} This technical guide provides a comprehensive overview of the quantum chemical calculations of **2-Pyridinol-1-oxide**, offering insights into its structural and electronic properties. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in a structured format, detailing experimental protocols for validation, and visualizing key computational workflows.

A crucial aspect of **2-Pyridinol-1-oxide**'s chemistry is its existence in a tautomeric equilibrium with 1-hydroxy-2-pyridone.^[5] The relative stability of these tautomers is highly dependent on their environment and significantly influences the molecule's reactivity and interaction with biological targets.^[6] Understanding this tautomerism is therefore paramount for accurate molecular modeling and drug design. Quantum chemical calculations provide a powerful tool to investigate this equilibrium, offering detailed information on the geometry, energy, and vibrational properties of each tautomer.

This guide will delve into the theoretical framework used to study **2-Pyridinol-1-oxide**, presenting calculated data from Density Functional Theory (DFT) methods. These theoretical

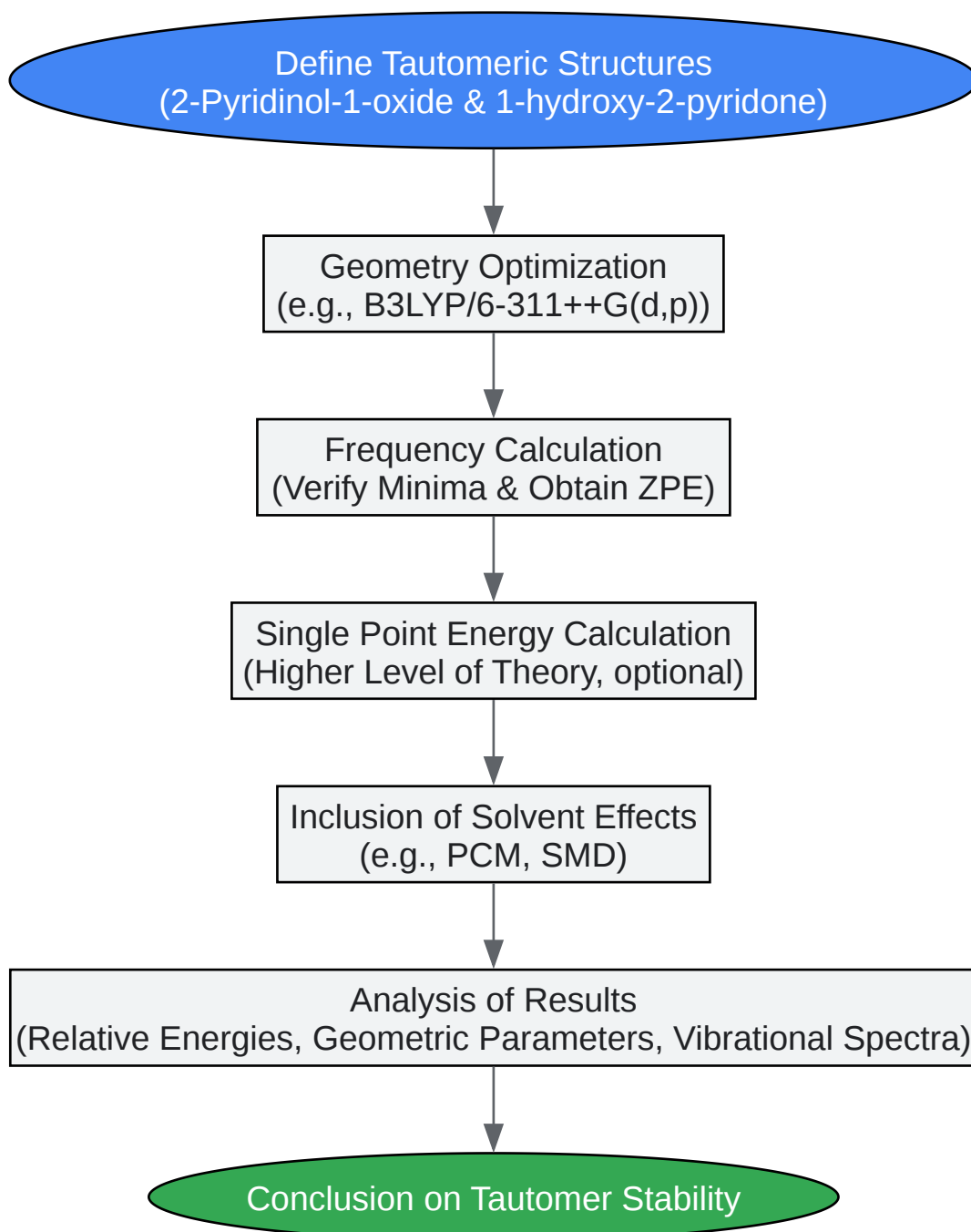
findings are contextualized with detailed experimental protocols for spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are essential for validating the computational results.

Tautomerism and Computational Analysis

The tautomeric equilibrium between **2-Pyridinol-1-oxide** (the "enol-like" form) and 1-hydroxy-2-pyridone (the "keto-like" form) is a central feature of its chemical behavior. The position of this equilibrium can be influenced by factors such as solvent polarity.^[6]

Computational Workflow for Tautomerism Analysis

The following diagram outlines the typical workflow for the computational investigation of the tautomeric equilibrium of **2-Pyridinol-1-oxide**.



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